2-(2-氟苯基)-3-苯基噻唑烷-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

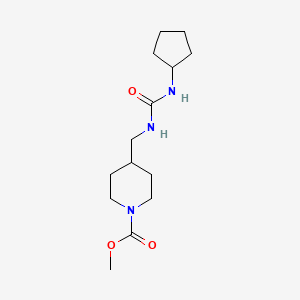

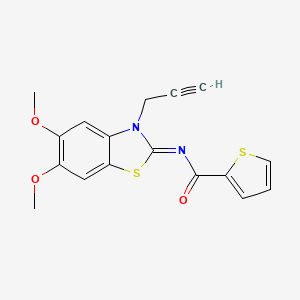

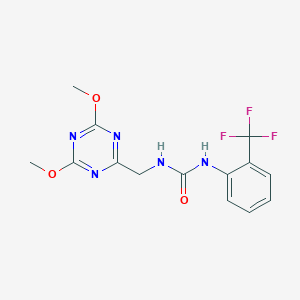

The compound 2-(2-Fluoro-phenyl)-3-phenyl-thiazolidin-4-one is a derivative of thiazolidin-4-one, which is a heterocyclic compound containing a five-membered ring with sulfur and nitrogen atoms. This particular derivative is characterized by the presence of a fluorophenyl and a phenyl group attached to the thiazolidinone core. The compound is of interest due to its potential biological activities, which may include antimicrobial and anticancer properties, as suggested by studies on similar compounds .

Synthesis Analysis

The synthesis of thiazolidin-4-one derivatives often involves the condensation of various aromatic aldehydes with thioglycolic acid and amino acid esters or other nitrogen-containing compounds. For instance, one-pot synthesis methods have been reported for related compounds, which offer advantages in terms of yield and purity . The use of catalysts such as [bmIm]OH has been shown to facilitate the synthesis of benzylidene-substituted thiazolidin-4-one derivatives . Although the specific synthesis of 2-(2-Fluoro-phenyl)-3-phenyl-thiazolidin-4-one is not detailed in the provided papers, similar synthetic strategies could be applied.

Molecular Structure Analysis

The molecular structure of thiazolidin-4-one derivatives is characterized by the planarity of the thiazolidinone and thiadiazole rings, as observed in related compounds . Substituents on the phenyl rings can influence the overall molecular conformation, as seen in the near-perpendicular orientation of a fluorophenyl ring to the thiadiazole ring in a similar molecule . Intramolecular hydrogen bonding and π-π stacking interactions are common features that contribute to the stability of these compounds .

Chemical Reactions Analysis

Thiazolidin-4-one derivatives can undergo various chemical reactions, including further condensation reactions to form more complex heterocyclic systems . The presence of functional groups such as fluorine atoms can influence the reactivity and the outcome of these reactions due to their mesomeric effects . The reactivity of these compounds can also be exploited in biological systems, where they may interact with biomolecules and exhibit pharmacological effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidin-4-one derivatives are influenced by their molecular structure. The planarity of the core rings and the nature of the substituents affect the compound's crystallinity and intermolecular interactions . The presence of electronegative atoms like fluorine can impact the compound's dipole moment and its solubility in various solvents. These properties are crucial for the compound's biological activity, as they determine its ability to permeate cell membranes and interact with biological targets .

Relevant Case Studies

Several studies have evaluated the biological activities of thiazolidin-4-one derivatives. For example, compounds with a similar structure have been tested for their antimicrobial activities, showing moderate in vitro effects against tested microorganisms . Additionally, thiazolidin-4-one derivatives have been studied for their potential chemopreventive effects in models of carcinogenesis, where they have shown promising results in modulating biomarkers related to cancer prevention . These case studies highlight the therapeutic potential of thiazolidin-4-one derivatives, including the compound of interest.

科学研究应用

抗菌和抗真菌应用

多项研究合成了噻唑烷-4-酮衍生物,并评估了它们的抗菌和抗真菌活性。这些化合物对不同的细菌和真菌菌株表现出广泛的活性,证明了它们作为抗菌剂的潜力。例如,Mistry 等人合成的化合物(2016 年)在微量稀释法进行的体外抗菌测试中,与参考药物相比,显示出从优秀到良好的抗菌活性 (Mistry, Desai, & Desai, 2016)。类似地,Dinnimath 等人(2011 年)合成了卤代苯胺基取代的噻唑烷-4-酮衍生物,并筛选了它们的抗菌、抗真菌和抗结核活性,进一步强调了这些化合物的抗菌潜力 (Dinnimath, Shashank, Hipparagi, & Gowda, 2011)。

抗癌应用

噻唑烷-4-酮衍生物的抗癌潜力已被探索,研究报告了合成对各种癌细胞系表现出有希望的效果的化合物。Bangade 等人(2021 年)应用固相反应色谱法合成了苯并咪唑-二苯基-2-亚氨基-噻唑烷-4-醇,该化合物对人肺癌表现出有希望的效果 (Bangade, Mali, & Meshram, 2021)。

抗高血糖应用

噻唑烷-4-酮衍生物也因其抗高血糖活性而受到研究。Deshmukh 等人(2017 年)报道了 3-取代苯基-2-(4-(四唑并[1,5-a]喹啉-4-基甲氧基)苯基)噻唑烷-4-酮的合成和体内抗高血糖评估,表明它们作为抗高血糖剂的潜力 (Deshmukh, Bhosle, Khillare, Dhumal, Mishra, Srivastava, & Mane, 2017)。

属性

IUPAC Name |

2-(2-fluorophenyl)-3-phenyl-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNOS/c16-13-9-5-4-8-12(13)15-17(14(18)10-19-15)11-6-2-1-3-7-11/h1-9,15H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIJMVHAQPBYXNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(S1)C2=CC=CC=C2F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Fluorophenyl)-3-phenyl-1,3-thiazolidin-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2'-(4-Ethoxyphenyl)-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2554170.png)

![3-(4-Bromophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2554171.png)

![N-(4-(2-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2554173.png)

![3,4-diethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2554180.png)

![N-[(3-chlorophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2554181.png)

![1'-[(4-methoxyphenyl)acetyl]-4H-spiro[1,2,4-benzothiadiazine-3,4'-piperidine] 1,1-dioxide](/img/structure/B2554184.png)